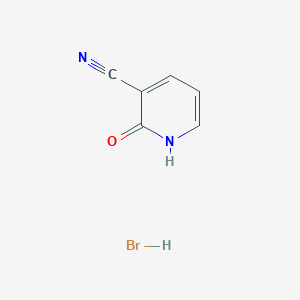

2-Hydroxy-nicotinonitrile hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-nicotinonitrile hydrobromide is a chemical compound with the molecular formula C6H5BrN2O. It is a derivative of nicotinonitrile, featuring a hydroxyl group (-OH) and a bromide ion (Br^-) attached to the molecular structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxy-nicotinonitrile hydrobromide can be synthesized through several methods, including the reaction of nicotinonitrile with hydrobromic acid (HBr) under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the substitution of a hydrogen atom with a bromide ion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include purification steps to remove impurities and ensure the final product meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-nicotinonitrile hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield nicotinic acid derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of different halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 2-hydroxy-nicotinonitrile. For instance, a study on pyridine-based compounds demonstrated that certain derivatives exhibited potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. Compound 12 from this series showed IC50 values of 0.5 μM against MCF-7 cells, indicating strong potential for further development in cancer therapy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.5 |

| Compound 12 | HepG2 | 5.27 |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the activation of apoptotic pathways, leading to increased cell death. The synthesis of these compounds typically involves alkylation reactions, which modify the pharmacological properties of the base structure .

Agricultural Applications

Herbicidal Properties

2-Hydroxy-nicotinonitrile hydrobromide has been investigated for its herbicidal activity. The compound functions as an effective agent in controlling weed growth, which is crucial for agricultural productivity. The application rates vary depending on the specific weed species targeted; however, studies suggest that dosages ranging from 1/8 to 5 pounds per acre can be effective .

| Application Rate | Effectiveness |

|---|---|

| 1/8 pounds/acre | Moderate |

| 5 pounds/acre | High |

Synthesis of Herbicides

The compound serves as an intermediate in the synthesis of more complex herbicidal agents. For example, it can be transformed into various derivatives that enhance its efficacy against specific weed types while minimizing crop damage .

Material Science

Synthesis of Functional Materials

In material science, derivatives of 2-hydroxy-nicotinonitrile are used to synthesize functional materials with applications in sensors and catalysts. The nitrile group can be modified to enhance the electronic properties of materials, making them suitable for use in electronic devices and catalytic processes .

Case Studies

Study on Anticancer Properties

A detailed investigation into the anticancer effects of a specific derivative (Compound 12) revealed that treatment with this compound significantly reduced tumor volume in mouse models compared to untreated controls and standard chemotherapy agents like doxorubicin. The tumor volume decreased from 274.8 mm³ in untreated controls to 159.2 mm³ with Compound 12 treatment .

Herbicidal Efficacy Trials

Field trials conducted to assess the herbicidal efficacy of various formulations containing this compound demonstrated promising results against common agricultural weeds. The trials indicated that formulations with enhanced solubility and stability provided better control over weed populations without adversely affecting crop yield .

Wirkmechanismus

2-Hydroxy-nicotinonitrile hydrobromide is similar to other nicotinonitrile derivatives, such as 3-Hydroxy-nicotinonitrile hydrobromide and 4-Hydroxy-nicotinonitrile hydrobromide. its unique structural features, such as the position of the hydroxyl group and the presence of the bromide ion, distinguish it from these compounds. These differences can lead to variations in reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-nicotinonitrile hydrobromide

4-Hydroxy-nicotinonitrile hydrobromide

Nicotinonitrile

Nicotinic acid

Biologische Aktivität

2-Hydroxy-nicotinonitrile hydrobromide is a compound derived from nicotinonitriles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H4N2O·HBr. It features a pyridine ring with a hydroxyl and nitrile group, contributing to its biological properties.

1. Antimicrobial Activity

Research indicates that nicotinonitriles exhibit significant antimicrobial properties. For instance, nicotinonitrile derivatives have been tested against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 48a | S. aureus | 17.6 |

| 48b | S. aureus | 16.8 |

| 49 | E. coli | 9.6 |

These compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

2. Anticancer Activity

Several studies have evaluated the anticancer effects of nicotinonitrile derivatives, including this compound:

- Case Study : A compound structurally similar to 2-hydroxy-nicotinonitrile was tested against MCF-7 breast cancer cells, resulting in an IC50 of 0.5 µM, indicating potent cytotoxicity .

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.5 | Apoptosis induction |

| HepG2 | 5.27 | Cell cycle arrest |

3. Enzyme Inhibitory Activity

Nicotinonitriles are also recognized for their ability to inhibit various enzymes involved in cancer progression:

- EGFR Inhibition : Compounds based on the nicotinonitrile scaffold have shown inhibitory effects on epidermal growth factor receptor (EGFR), crucial for tumor growth in several cancers.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 18 | EGFR | 0.6 |

| Compound 19 | VEGFR-2 | 3.6 |

These findings suggest that derivatives of 2-hydroxy-nicotinonitrile could serve as effective therapeutic agents targeting specific cancer pathways .

Eigenschaften

IUPAC Name |

2-oxo-1H-pyridine-3-carbonitrile;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSVUBUAJQPWFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C#N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.